molecular formula C15H14ClNO B2569440 3-chloro-N-(2,5-dimethylphenyl)benzamide CAS No. 196700-87-5

3-chloro-N-(2,5-dimethylphenyl)benzamide

Cat. No.: B2569440
CAS No.: 196700-87-5
M. Wt: 259.73
InChI Key: IPPMHDRHIDYZCL-UHFFFAOYSA-N
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Description

3-chloro-N-(2,5-dimethylphenyl)benzamide is an organic compound with the molecular formula C15H14ClNO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom and a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,5-dimethylphenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2,5-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to reflux

    Time: Several hours to complete the reaction

The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors. The purification process may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

3-chloro-N-(2,5-dimethylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical compound due to its structural similarity to other bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,5-dimethylphenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to specific sites on the target molecules, leading to inhibition or activation of their function .

Comparison with Similar Compounds

3-chloro-N-(2,5-dimethylphenyl)benzamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.

Properties

IUPAC Name

3-chloro-N-(2,5-dimethylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-10-6-7-11(2)14(8-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPMHDRHIDYZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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